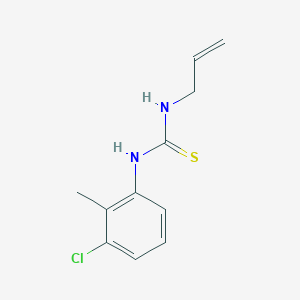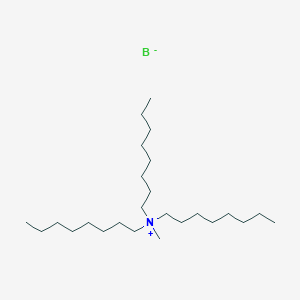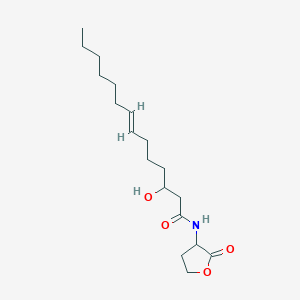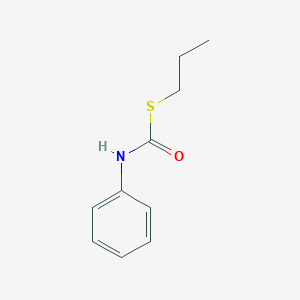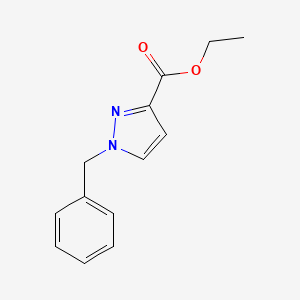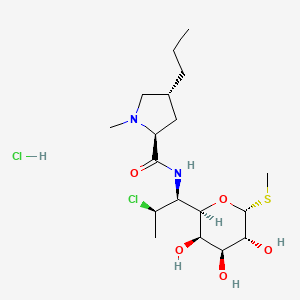
盐酸 7-表红霉素
描述
7-Epiclindamycin hydrochloride, also known as Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl] carbonyl]amino]-1-thio-D-erythro-α-D-galactooctopyranoside Hydrochloride, is a biochemical used for proteomics research . It has a molecular weight of 461.44 and a molecular formula of C18H34Cl2N2O5S .
Molecular Structure Analysis
7-Epiclindamycin hydrochloride has a molecular formula of C18H33ClN2O5S and a molecular weight of 424.983 . The stereochemistry is absolute with 9 defined stereocenters .Physical And Chemical Properties Analysis
7-Epiclindamycin hydrochloride is a solid substance that should be stored at -20° C . Its melting point is >55°C, and it has a predicted boiling point of 628.1±55.0 °C and a predicted density of 1.29±0.1 g/cm3 .科学研究应用
Antibiotic Applications
7-Epiclindamycin hydrochloride is a derivative of clindamycin, which is a well-known antibiotic. It is highly effective in the treatment of infections caused by Gram-positive organisms .
Stability Studies
The stability of 7-Epiclindamycin hydrochloride in aqueous solutions has been studied extensively. This research is crucial for the successful formulation of the drug in liquid dosage forms .
Degradation Studies
Research has been conducted to investigate the degradation of clindamycin in aqueous solution. The effects of pH and temperature on the rate of clindamycin degradation were studied and the major products of degradation in the pH range 0.4-12 were identified .
Pharmaceutical Formulations
7-Epiclindamycin hydrochloride is used in various pharmaceutical formulations. It is available as a reference standard for the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) .
Penetration Enhancement
Studies have been conducted to investigate the influence of bile acids on the skin penetration of clindamycin hydrochloride. The results provide a solid foundation for further research directed at the improvement of topical formulations using bile acids as penetration-enhancing excipients .
Therapeutic Efficacy
Research is ongoing to improve the therapeutic efficacy of clindamycin hydrochloride. This includes studies on the use of bile acids as penetration-enhancing excipients .
作用机制
Target of Action
7-Epiclindamycin hydrochloride, a semi-synthetic derivative of the natural antibiotic clindamycin, is primarily used to treat bacterial infections caused by gram-positive organisms, such as Staphylococcus aureus and Streptococcus pyogenes . It is also effective against anaerobic bacteria .
Mode of Action
7-Epiclindamycin hydrochloride works by inhibiting bacterial protein synthesis . It binds to the 50S ribosomal subunit of the bacterial cell, preventing the formation of peptide bonds, which disrupts their growth and obstructs their survival, effectively eliminating the harmful microorganisms .
Biochemical Pathways
The major biochemical pathway affected by 7-Epiclindamycin hydrochloride is the protein synthesis pathway of the bacteria . By binding to the 50S ribosomal subunit, it prevents the formation of peptide bonds, thereby inhibiting protein synthesis. This disruption in protein synthesis leads to the death of the bacterial cell .
Pharmacokinetics
It’s known that factors such as the timely selection and administration of appropriate antimicrobials, significant physiological alterations, and significant interpatient variability can influence antimicrobial pharmacokinetics .
Result of Action
The result of the action of 7-Epiclindamycin hydrochloride is the elimination of the bacterial infection . By inhibiting protein synthesis within bacterial organisms, it disrupts their growth and obstructs their survival, effectively eliminating the harmful microorganisms .
Action Environment
The stability of 7-Epiclindamycin hydrochloride is influenced by the pH and temperature of its environment . It shows maximum stability at pH 3-5, and high temperature studies indicate that not more than 10% degradation will occur in the pH range 1-6.5 after two years at 25 degrees Celsius .
安全和危害
7-Epiclindamycin hydrochloride should be handled in accordance with good industrial hygiene and safety . It can cause skin and eye irritation and may cause respiratory irritation . In case of contact, it is advised to wash off immediately with plenty of water and seek medical attention if irritation persists .
属性
IUPAC Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-BOMBIWCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938497 | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Epiclindamycin hydrochloride | |
CAS RN |
17431-55-9 | |
| Record name | 7-Epiclindamycin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)
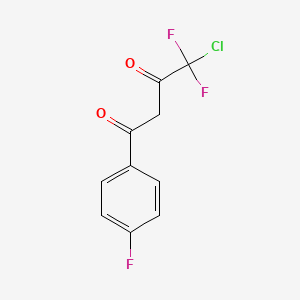
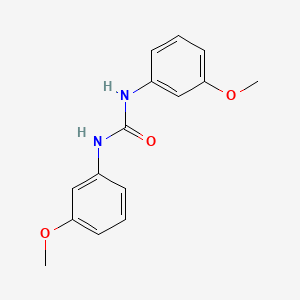
![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)
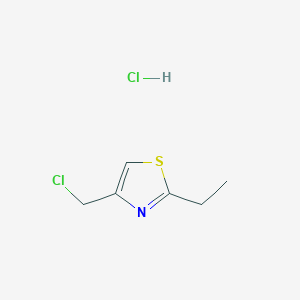
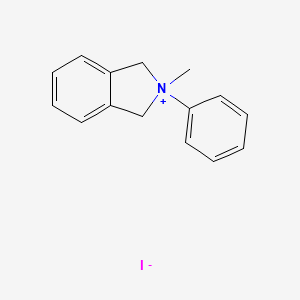
![1-(4'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3336029.png)
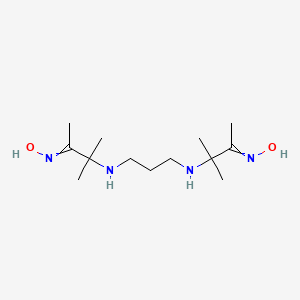
![n-[Benzoyl(2-chloroethyl)carbamoyl]-n-(2-chloroethyl)benzamide](/img/structure/B3336037.png)
